N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H19ClFN3O2S and its molecular weight is 467.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor Imaging
One significant area of research involves the development of radioligands for imaging the peripheral benzodiazepine receptor (PBR), which is of interest in neuroscience and pharmacology. For instance, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a similar fluorinated compound, have been synthesized and evaluated for their potential as radioligands targeting PBR in brain imaging studies. Such compounds exhibit high affinity for PBR and are useful in positron emission tomography (PET) imaging to study various neurological conditions (Zhang et al., 2003).
Antimicrobial Activity
Research into sulfonamide derivatives, including molecules structurally related to the compound , demonstrates significant antimicrobial properties. These studies have identified various sulfonamide compounds that exhibit cytotoxic activity against specific cancer cell lines, indicating potential applications in developing antimicrobial and anticancer agents (Ghorab et al., 2015).
Synthesis and Biological Activity
The synthesis of sulfide and sulfone derivatives related to the compound showcases its relevance in creating molecules with potential antimicrobial activity. These derivatives have been screened for their effectiveness against various bacterial and fungal strains, highlighting the compound's role in the synthesis of new agents with possible therapeutic applications (Badiger et al., 2013).
Pharmacological Modulation of Transporters
Research into similar compounds, such as 2-[(Diphenylmethyl) sulfinyl]acetamide (modafinil), reveals their ability to modulate dopamine and norepinephrine transporters. These studies contribute to understanding how certain compounds can influence neurochemical pathways, offering insights into developing treatments for neuropsychiatric disorders (Madras et al., 2006).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-(4-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2S/c1-31-17-9-6-15(7-10-17)22-13-24(29-21-5-3-2-4-20(21)27-22)32-14-23(30)28-19-11-8-16(25)12-18(19)26/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTILMYXZUHNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)SCC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.